Sulbactam sodium (Unasyn)

Description

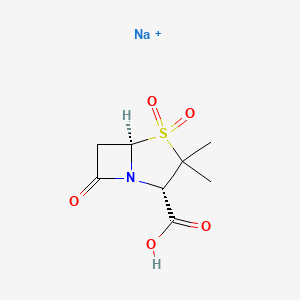

Physicochemical Properties

Sulbactam (B1307) sodium presents as a white to yellowish-white crystalline powder. nihs.go.jp It is the sodium salt form of sulbactam. epo.org Key physicochemical properties are detailed in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀NNaO₅S | epo.orgallmpus.compharmaffiliates.com |

| Molecular Weight | 255.22 g/mol | epo.orgallmpus.com |

| IUPAC Name | sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | epo.org |

| Melting Point | >230°C (with decomposition) | google.com |

| Solubility | Freely soluble in water; sparingly soluble in ethyl acetate (B1210297) and methanol; very slightly soluble in ethanol. | nihs.go.jpgoogle.com |

| Optical Rotation | [α]²⁰/D: +219° to +233° (1.0 g in 100 mL water) | nihs.go.jp |

Spectroscopic Data

The structural identity of sulbactam is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS) : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the determination of sulbactam. In negative ion mode, the precursor ion for sulbactam is typically observed at m/z 232.1. nih.govsemanticscholar.org The major product ions resulting from fragmentation are found at m/z 140.0 and m/z 64.0, which are used for quantitative and qualitative analysis, respectively. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed experimental spectra are not widely published in readily available literature, chemical suppliers and databases indicate the availability of ¹H and ¹³C NMR data for structural confirmation. allmpus.compharmaffiliates.comchemicalbook.com Predicted NMR spectra are also available in databases like DrugBank. drugbank.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11NNaO5S+ |

|---|---|

Molecular Weight |

256.23 g/mol |

IUPAC Name |

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/t5-,6+;/m1./s1 |

InChI Key |

NKZMPZCWBSWAOX-IBTYICNHSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |

Origin of Product |

United States |

Synthesis of Sulbactam

Starting Materials

The primary starting material for the industrial synthesis of sulbactam is 6-aminopenicillanic acid (6-APA) . google.comgoogle.com Other key reagents include:

Sodium nitrite (B80452) (NaNO₂) google.comgoogle.com

A halogenating agent, typically bromine (Br₂) google.comgoogle.com

An oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) google.com

A reducing agent, like zinc powder (Zn) or magnesium powder (Mg) google.comgoogle.com

Various acids (e.g., hydrobromic acid, sulfuric acid) and solvents (e.g., ethyl acetate (B1210297), dichloromethane). google.compatsnap.com

Key Reaction Steps

The synthesis of sulbactam acid from 6-APA can be summarized in the following key steps:

Diazotization and Bromination : 6-APA is treated with sodium nitrite under acidic conditions (using hydrobromic or sulfuric acid) to form a diazonium intermediate. This is immediately followed by a reaction with bromine to produce 6,6-dibromopenicillanic acid. google.comgoogle.com This reaction is typically carried out at low temperatures (e.g., -5 to 5 °C). google.com

Oxidation : The resulting 6,6-dibromopenicillanic acid is then oxidized. A strong oxidizing agent like potassium permanganate is used to convert the sulfide (B99878) in the thiazolidine (B150603) ring to a sulfone (S,S-dioxide). google.com This step is crucial for the compound's activity as a β-lactamase inhibitor.

Reductive Debromination : The final step is the removal of the two bromine atoms at the C6 position. This is achieved through a reduction reaction, often using zinc or magnesium powder, or through catalytic hydrogenation. google.comgoogle.com This step yields sulbactam acid.

The sulbactam acid is then converted to its more stable and water-soluble sodium salt, sulbactam sodium, for pharmaceutical formulation.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Binding Energy Calculations

To understand how sulbactam interacts with and inhibits β-lactamase enzymes at a molecular level, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. tubitak.gov.trnih.gov

MM/PBSA is a method used to calculate the binding free energy of a ligand (like sulbactam) to a protein (like a β-lactamase). tubitak.gov.tr It combines the molecular mechanics energies of the molecules in the gas phase with continuum solvation models to estimate the energy of binding in a solvent environment. tubitak.gov.tr This technique is valuable for comparing the binding affinities of different inhibitors and for understanding the key interactions that stabilize the inhibitor-enzyme complex. chemmethod.comchemmethod.com

Recent research has utilized MM/PBSA to evaluate the efficacy of sulbactam in combination with other β-lactamase inhibitors against various classes of β-lactamases produced by multidrug-resistant bacteria. chemmethod.comchemmethod.com For instance, one study calculated the binding free energy of sulbactam to the CTX-M-15 β-lactamase to be -16.04 kcal/mol, providing a quantitative measure of its binding affinity. tubitak.gov.tr Another study used MM/PBSA to analyze the synergy between sulbactam and other inhibitors like durlobactam (B607225) and ETX2514 against Acinetobacter baumannii β-lactamases, demonstrating that these combinations lead to highly favorable binding energies. chemmethod.com These computational findings help rationalize the observed synergistic effects and guide the development of more potent antibiotic combinations.

Elucidation of Sulbactam S Biochemical Mechanisms of Action

Mechanism of Beta-Lactamase Inhibition

The principal role of sulbactam (B1307) in combination therapies is to protect β-lactam antibiotics from degradation by bacterial β-lactamases. patsnap.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. mdpi.com Sulbactam's structural similarity to penicillin allows it to act as a "suicide substrate" or mechanism-based inactivator. patsnap.commdpi.com

Irreversible Binding to Serine Beta-Lactamase Active Sites

Sulbactam's inhibitory action targets the active site of serine β-lactamases (Ambler Classes A, C, and D), which utilize a serine residue for catalysis. mdpi.comstreck.com The process begins with sulbactam binding to the enzyme's active site in a reversible, non-covalent manner, forming a Michaelis-Menten complex. patsnap.comfrontiersin.org Subsequently, the catalytic serine residue attacks the carbonyl carbon of sulbactam's β-lactam ring. nih.gov This reaction opens the ring and forms a transient, covalent acyl-enzyme intermediate. patsnap.comnih.gov

Unlike a typical substrate, this acyl-enzyme complex is stable and does not readily undergo deacylation (hydrolysis), which would regenerate the active enzyme. patsnap.com Instead, the complex is resistant to further hydrolysis, effectively sequestering the enzyme in an inactive state. patsnap.comnih.gov This competitive and irreversible inhibition neutralizes the β-lactamase, allowing the partner antibiotic to reach its PBP targets. patsnap.comdrugbank.commedchemexpress.com

Kinetic Studies of Enzyme Inhibition (e.g., K_inact_/K_i_ values)

For instance, potent inhibition has been observed against common Class A enzymes such as TEM-1, SHV-1, and CTX-M-15. asm.org In contrast, sulbactam shows significantly lower potency against the Class A carbapenemase KPC-2, as well as against Class C and D enzymes. asm.org

| Enzyme (Ambler Class) | k_inact_/K_i_ (M-1s-1) | Reference |

|---|---|---|

| CTX-M-15 (A) | 29,000 | asm.org |

| SHV-1 (A) | 6,500 | asm.org |

| TEM-1 (A) | 5,300 | asm.org |

| TEM-2 type (A) | 1,100 - 2,300 | asm.org |

| PSE-4 (A) | 3,300 | asm.org |

| Citrobacter freundii Class C | 16 | asm.org |

Kinetic Studies of Sulbactam Hydrolysis by Beta-Lactamases

As a β-lactam itself, sulbactam is also a substrate for β-lactamases and can be hydrolyzed, a process that competes with enzyme inactivation. asm.orgnih.gov The kinetic constants for sulbactam hydrolysis, including the Michaelis constant (K_m_), turnover number (k_cat_), and catalytic efficiency (k_cat_/K_m_), have been determined for a wide range of β-lactamases. nih.gov These studies reveal significant variability in how different enzymes process sulbactam. asm.orgnih.gov

Class A enzymes exhibit a broad range of hydrolysis kinetics. asm.org For example, TEM-1 is highly efficient at hydrolyzing sulbactam, whereas CTX-M-15 is much less so. asm.org Research has also shown that Class C enzymes generally have low turnover numbers for sulbactam, while Class D enzymes, particularly those common in Acinetobacter, can have very high turnover numbers, contributing to sulbactam resistance. asm.orgnih.gov

| Enzyme (Ambler Class) | K_m_ (μM) | k_cat_ (s-1) | k_cat_/K_m_ (M-1s-1) | Reference |

|---|---|---|---|---|

| TEM-1 (A) | ≤2 | ~2 | ~1,000,000 | asm.org |

| SHV-5 (A) | ≤2 | 0.07 | >35,000 | asm.org |

| CTX-M-15 (A) | >6,250 | 14 | 470 | asm.org |

| IMP-1 (B) | 430 | 140 | 330,000 | nih.gov |

| NDM-1 (B) | 140 | 1.1 | 7,900 | nih.gov |

| P. aeruginosa AmpC (C) | 1,500 | 0.003 | 2 | nih.gov |

| OXA-23 (D) | 310 | 20 | 65,000 | nih.gov |

| OXA-48 (D) | 1,200 | 85 | 71,000 | nih.gov |

Specificity of Inhibition Across Ambler Classes (Class A, Class C, Class D)

The inhibitory activity of sulbactam is not uniform across all β-lactamases; it demonstrates marked specificity, primarily for Ambler Class A enzymes. nih.govyoutube.com

Class A: Sulbactam is generally an effective inhibitor of many Class A enzymes, including common plasmid-mediated β-lactamases like TEM and SHV types. asm.orgnih.govnih.gov However, its effectiveness can vary widely even within this class. asm.orgnih.gov For instance, it is a less potent inhibitor of the KPC-type carbapenemases compared to other Class A enzymes. asm.org

Class C: These chromosomally encoded cephalosporinases (e.g., AmpC) are poorly inhibited by sulbactam. asm.orgnih.govnih.gov One advantage of sulbactam compared to clavulanate is that it does not typically induce the expression of Class C enzymes. nih.gov

Class D: The oxacillinases (OXA-type enzymes), particularly the carbapenem-hydrolyzing Class D enzymes prevalent in Acinetobacter baumannii, are very weakly inhibited by sulbactam. asm.orgnih.govnih.gov

Class B: Metallo-β-lactamases, which require zinc ions for activity, are not serine-based enzymes and are not inhibited by sulbactam. streck.comasm.orgnih.govresearchgate.net

Penicillin-Binding Protein (PBP) Interactions

Beyond its role as an enzyme inhibitor, sulbactam possesses weak intrinsic antibacterial activity against certain bacteria, which stems from its ability to bind directly to essential bacterial enzymes known as penicillin-binding proteins (PBPs). drugbank.comwikipedia.orgnih.gov PBPs are transpeptidases involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov

Direct Binding to Bacterial Penicillin-Binding Proteins

Sulbactam's direct antibacterial effect is most clinically relevant against Acinetobacter baumannii. nih.govnih.gov In this organism, sulbactam demonstrates specific and preferential binding to PBP1 (including PBP1a and PBP1b) and PBP3, while showing weak or no binding to PBP2. nih.govasm.orgresearchgate.net The inhibition of these essential PBPs disrupts cell wall maintenance and synthesis, leading to cell death and accounting for sulbactam's bactericidal activity. nih.gov

Studies in other bacteria, such as Escherichia coli, have revealed complementary PBP binding profiles when sulbactam is combined with ampicillin (B1664943). nih.gov In E. coli, sulbactam shows the highest affinity for PBP1a (involved in cell elongation), whereas ampicillin binds most strongly to PBP3 (essential for septum formation). nih.gov The combination of sulbactam and ampicillin, therefore, binds strongly to both PBP fractions, leading to synergistic inhibition of cell wall synthesis and a more potent bactericidal effect than either agent alone. nih.gov

Inhibition of PBP1 and PBP3 in Sensitive Organisms

Sulbactam exerts its bactericidal effect by selectively inhibiting key enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov Research has demonstrated that sulbactam's antibacterial activity, particularly against Acinetobacter baumannii, is mediated through the inhibition of penicillin-binding protein 1 (PBP1) and penicillin-binding protein 3 (PBP3). nih.gov These proteins are essential transpeptidases that catalyze the final steps of peptidoglycan cross-linking, a process vital for maintaining the structural integrity of the bacterial cell. biorxiv.org

Sulbactam exhibits a preferential binding affinity for PBP3 over PBP1a. nih.gov This differential binding is reflected in their respective 50% inhibitory concentration (IC50) values, which quantify the concentration of sulbactam required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the greater the binding affinity and inhibitory potency.

| Target Protein | Organism | IC50 Value (µM) | IC50 Value (mg/L) |

|---|---|---|---|

| PBP1b | Acinetobacter baumannii | 3.8 | 0.90 |

| PBP3 | Acinetobacter baumannii | 2.7 | 0.64 |

Molecular Interactions within PBP Active Sites

The inhibitory action of sulbactam is rooted in its structural similarity to the natural D-Ala-D-Ala substrate of PBPs. This allows it to enter the active site of these enzymes and form a stable, long-lived covalent adduct.

In the active site of PBP3 , molecular docking studies have revealed that sulbactam is strategically positioned for acylation. The carbonyl group of sulbactam's β-lactam ring interacts with key residues, including the catalytic Serine 336 (S336) and Serine 390 (S390), as well as Lysine 339 (K339) and Threonine 528 (T528), through hydrogen bonds. The presence of Tyrosine 539 (Y539) at the entrance of the active site helps to hold sulbactam in a productive conformation for the reaction to occur. Further stabilizing this interaction, the amino acids Serine 390 and Threonine 526 are within hydrogen bonding distance of sulbactam. researchgate.net

Similarly, within the active site of PBP1a , the carbonyl group of sulbactam is positioned towards the catalytic Serine 434 (S434) and Glycine 671 (G671). The carboxyl group of sulbactam forms interactions with Lysine 669 (K669) and Serine 487 (S487), while the sulfone group (SO2) is hydrogen-bonded to Serine 470 (S470).

The pivotal step in the inhibition process is the nucleophilic attack by the active site serine residue on the carbonyl carbon of the β-lactam ring of sulbactam. This results in the opening of the ring and the formation of a stable acyl-enzyme complex. This acylation effectively inactivates the PBP, preventing it from carrying out its transpeptidase function. In the case of PBP1a, upon formation of the acyl-enzyme intermediate, the carbonyl group is observed to flip, leading to interactions with Serine 487 and Lysine 437.

Impact on Bacterial Cell Wall Biosynthesis Pathways

The inhibition of PBP1 and PBP3 by sulbactam has profound consequences for the bacterial cell. PBP1 is a bifunctional enzyme with both transglycosylase and transpeptidase activity, involved in the elongation of the peptidoglycan chains. PBP3, on the other hand, is primarily involved in septum formation during cell division. patsnap.com

By incapacitating these crucial enzymes, sulbactam effectively halts the final stages of peptidoglycan synthesis. The disruption of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure. This leads to a loss of structural integrity, observable as morphological changes such as filamentation or the formation of spheroplasts, and ultimately results in cell lysis and bacterial death. mdpi.com The simultaneous inhibition of both PBP1 and PBP3 disrupts both cell elongation and division, contributing to the potent bactericidal effect of sulbactam against susceptible organisms.

Mechanisms of Bacterial Resistance to Sulbactam

Beta-Lactamase-Mediated Resistance Pathways

The primary mechanism of resistance to sulbactam (B1307) involves the enzymatic degradation of the compound by β-lactamases. researchgate.net Bacteria can produce these enzymes through intrinsic (chromosomal) genetic information or acquire the capability via mobile genetic elements like plasmids. nih.govnih.gov The interaction between sulbactam and various β-lactamases is complex; while sulbactam can inhibit many Class A enzymes, it is often a poor inhibitor of and can be hydrolyzed by enzymes in other classes, particularly Class D and B. asm.orgnih.gov

The efficacy of sulbactam is significantly influenced by the specific types of β-lactamases produced by a bacterium. Enzymes are categorized into four Ambler classes (A, B, C, and D) based on their amino acid sequences. nih.govnih.gov

Class A β-lactamases are the most frequently encountered enzymes conferring resistance to β-lactam antibiotics. drugbank.com While sulbactam is designed to inhibit many of these enzymes, some variants contribute significantly to sulbactam resistance. nih.govnih.gov

TEM-1 : The production of TEM-1 β-lactamase has been identified as a clinically relevant mechanism of sulbactam resistance in A. baumannii. oup.com Studies have shown a strong correlation between the presence of the blaTEM-1 gene and sulbactam resistance. oup.com A direct relationship has been observed between the level of blaTEM-1 expression and the minimum inhibitory concentrations (MICs) of sulbactam. oup.com The introduction of the blaTEM-1 gene into a susceptible A. baumannii strain has been shown to increase the sulbactam MIC by as much as 64-fold. oup.com

CTX-M-15 : As a member of the CTX-M-type extended-spectrum β-lactamases (ESBLs), CTX-M-15 is a prevalent Class A enzyme. mdpi.com Kinetic studies show that CTX-M-15 has a comparatively low catalytic efficiency for hydrolyzing sulbactam. asm.org

SHV-5 : This is another common ESBL within Class A. jscimedcentral.com

KPC-2 : A carbapenemase of significant clinical concern, KPC-2 is not efficiently inhibited by traditional inhibitors. nih.gov It demonstrates a high catalytic efficiency (kcat/Km) for sulbactam hydrolysis, indicating it can effectively degrade the inhibitor. asm.org

Table 1: Kinetic Parameters of Sulbactam Hydrolysis and Inhibition for Class A β-Lactamases

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | kinact/KI (M-1s-1) |

|---|---|---|---|---|

| TEM-1 | 14 | 1.1 | 79,000 | 1,800 |

| CTX-M-15 | 1,500 | 4.5 | 3,000 | 1,100 |

| SHV-5 | 71 | 1.6 | 23,000 | 1,400 |

| KPC-2 | 23 | 3.8 | 170,000 | 1,100 |

Data sourced from kinetic studies on sulbactam hydrolysis and β-lactamase inhibition. asm.org

Class D β-lactamases, also known as oxacillinases (OXA), are a major challenge for sulbactam efficacy, particularly in Acinetobacter species. nih.govasm.org These enzymes are generally poorly inhibited by sulbactam and can effectively hydrolyze it. wikipedia.orgasm.org

OXA-23, OXA-24/40, and OXA-58 : These carbapenem-hydrolyzing Class D enzymes are highly prevalent in carbapenem-resistant A. baumannii (CRAB). oup.com They are a primary contributor to sulbactam resistance. nih.gov Kinetic analyses reveal that Class D enzymes possess very high turnover numbers (kcat) for sulbactam, meaning they can degrade the molecule rapidly once bound. asm.org This high hydrolytic activity, combined with weak inhibition by sulbactam, renders the inhibitor ineffective. asm.org The presence of genes encoding these enzymes, such as blaOXA-23, is a key determinant of resistance. asm.org

Table 2: Kinetic Parameters of Sulbactam Hydrolysis and Inhibition for Class D β-Lactamases

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | kinact/KI (M-1s-1) |

|---|---|---|---|---|

| OXA-23 | 120 | 130 | 1,100,000 | 4.2 |

| OXA-24/40 | 1,100 | 210 | 190,000 | 1.1 |

| OXA-10 | 1,200 | 330 | 280,000 | 1.1 |

Data sourced from kinetic studies on sulbactam hydrolysis and β-lactamase inhibition. asm.org

Acinetobacter species possess a chromosomally encoded Class C β-lactamase known as Acinetobacter-derived cephalosporinase (B13388198) (ADC). asm.orgoup.com Overexpression of these enzymes can confer resistance to sulbactam. nih.gov

ADC-30 : Research has demonstrated that the overexpression of ADC-30 contributes to sulbactam resistance in diverse clinical isolates of A. baumannii. nih.gov Purified ADC-30 has been shown to decrease the inhibitory zone created by sulbactam, similar to the effect of TEM-1. nih.gov A key factor in the overexpression of the blaADC-30 gene is the presence of an upstream insertion sequence, ISAba1. nih.govnih.gov This genetic structure provides a promoter that drives high-level expression of the gene, and its presence is strongly associated with sulbactam-resistant strains. nih.govnih.gov Transformation of a susceptible strain with the ISAba1-blaADC-30 structure can increase the sulbactam MIC from 2 to 32 μg/ml. nih.govnih.gov

Class B metallo-β-lactamases (MBLs) utilize zinc ions in their active site for catalysis and have a broad hydrolysis spectrum that includes carbapenems. nih.govnih.gov

New Delhi Metallo-β-lactamase (NDM) : MBLs like NDM are a significant threat because they are not inhibited by serine-β-lactamase inhibitors, including sulbactam. nih.govmdpi.com Kinetic studies confirm that sulbactam does not effectively inhibit NDM-1. asm.org Furthermore, NDM-1 is capable of hydrolyzing sulbactam, contributing to resistance. asm.org Therefore, the production of MBLs renders sulbactam and β-lactam/sulbactam combinations ineffective. mdpi.com

Table 3: Kinetic Parameters of Sulbactam Hydrolysis by NDM-1

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| NDM-1 | 930 | 14 | 15,000 |

Data sourced from a kinetic study on sulbactam hydrolysis. asm.org

The production of β-lactamases that confer sulbactam resistance is governed by specific genetic determinants, which can be located on the chromosome or on mobile genetic elements. nih.gov

Plasmids and Transposons : The genes encoding many β-lactamases, particularly TEM, SHV, CTX-M, and many OXA types, are often located on plasmids and transposons. nih.govmdpi.com This mobility facilitates their rapid dissemination among different bacterial species and strains, contributing to the widespread emergence of resistance. nih.gov For example, blaOXA-23 is frequently carried on plasmids in Enterobacteriaceae. jscimedcentral.com

Insertion Sequences : Insertion sequences (IS) play a crucial role in the expression of resistance genes. A prominent example is the association of ISAba1 with the blaADC-30 gene in A. baumannii. nih.govnih.gov The ISAba1 element contains a promoter that, when inserted upstream of the blaADC gene, drives its overexpression and leads to high-level sulbactam resistance. nih.govnih.gov

Gene Amplification : Increased production of β-lactamases can also result from the amplification of the gene encoding the enzyme. asm.org An increased copy number of the blaTEM gene, for instance, has been positively correlated with increased MICs for β-lactam/β-lactamase inhibitor combinations. asm.org

Table of Compounds

| Compound Name |

|---|

| Sulbactam sodium |

| Ampicillin (B1664943) |

| Cefoperazone (B1668861) |

| Ceftriaxone (B1232239) |

| Ticarcillin |

| Piperacillin |

| Aztreonam |

| Carbapenems |

| Oxacillin |

| Cloxacillin |

| Cephalothin |

| Cefotaxime |

| Ceftazidime |

| Cefpodoxime |

| Imipenem (B608078) |

| Meropenem (B701) |

| Tazobactam |

| Clavulanic acid |

| Avibactam (B1665839) |

| Vaborbactam |

| Durlobactam (B607225) |

| Colistin |

| Metronidazole |

| Cefepime |

| Ceftolozane |

| Relebactam |

| Taniborbactam |

| Zidebactam |

| Aminoglycosides |

| Fluoroquinolones |

| Tetracycline |

| Sulfonamides |

Genetic Determinants of Beta-Lactamase Production

Non-Beta-Lactamase Mediated Resistance Mechanisms

Beyond the production of β-lactamases, bacteria employ a variety of other strategies to resist the effects of sulbactam. These mechanisms often involve modifications to the drug's target, reduced drug accumulation within the cell, or adaptive physiological changes.

Sulbactam's intrinsic antibacterial activity stems from its ability to bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govasm.org In A. baumannii, sulbactam primarily targets PBP1 and PBP3. nih.govasm.org Mutations in the genes encoding these PBPs, particularly pbp3, can alter the protein structure, reducing sulbactam's binding affinity and leading to resistance. nih.govasm.org

Several studies have identified specific amino acid substitutions in PBP3 that are associated with decreased susceptibility to sulbactam. mdpi.comnih.gov These mutations are often located near the active site of the enzyme. mdpi.comresearchgate.net For example, substitutions such as A515V and T526S in PBP3 have been linked to reduced acylation rates by sulbactam. nih.gov The presence of these PBP3 mutations is a primary driver of resistance to sulbactam-durlobactam, a combination drug. nih.govresearchgate.net

| PBP3 Mutation | Effect on Sulbactam Binding | Resulting Phenotype |

| A515V | Reduced acylation rate. nih.gov | Decreased susceptibility. mdpi.com |

| T526S | Significantly reduced reactivity with sulbactam. nih.gov | Decreased susceptibility. mdpi.com |

| H370Y | Unknown | Linked to resistance development. oup.com |

| A578T | Unknown | Linked to resistance development. oup.com |

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.comasm.org Overexpression of these pumps can reduce the intracellular concentration of sulbactam to sub-inhibitory levels, thereby contributing to resistance. nih.govasm.org In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role in multidrug resistance. asm.orgnih.gov

In Acinetobacter baumannii, the AdeIJK efflux pump has been implicated in resistance to the combination of sulbactam and durlobactam, suggesting it may play a role in pumping out durlobactam. nih.govresearchgate.net While some evidence suggests that upregulated efflux may contribute to sulbactam resistance, its precise role is still being defined. nih.gov The AdeABC efflux pump is another clinically significant system in A. baumannii known to contribute to multidrug resistance. mdpi.com

The outer membrane of Gram-negative bacteria acts as a selective barrier, controlling the influx of substances into the cell. mdpi.com Porins are protein channels within this membrane that allow the passage of small hydrophilic molecules, including many antibiotics. mdpi.comnih.gov Alterations in the number or function of these porin channels can restrict the entry of sulbactam into the periplasmic space, where its PBP targets are located. mdpi.com

A reduction in the expression of certain porins, such as OmpF, has been shown to increase resistance to β-lactam antibiotics in Escherichia coli. frontiersin.org While the specific role of porin modifications in sulbactam resistance in A. baumannii is an area of ongoing research, it represents a plausible mechanism for reduced susceptibility. nih.govresearchgate.net Changes in outer membrane proteins can lead to antibiotic resistance, especially when combined with the presence of β-lactamases in the periplasm. mdpi.com

Bacteria can develop resistance through gradual adaptation to antibiotic exposure. This process often involves the selection of mutations that confer a survival advantage in the presence of the drug. However, these resistance mutations can sometimes come at a physiological cost to the bacterium, a concept known as "fitness cost." nih.govmicro-bites.org This cost may manifest as a reduced growth rate or decreased virulence in the absence of the antibiotic. nih.govnih.gov

In the context of sulbactam resistance, it has been observed that A. baumannii mutants with high-level resistance due to pbp3 mutations are attenuated in fitness. nih.govdrugbank.comasm.org This fitness cost suggests that in an environment without sulbactam, susceptible strains might outcompete these highly resistant mutants. mdpi.com However, bacteria can also acquire secondary, compensatory mutations that alleviate the fitness cost of the primary resistance mutation, allowing the resistant trait to be maintained in the population even without antibiotic pressure. mdpi.com The relationship between the level of resistance and fitness cost is complex; higher levels of resistance are often associated with greater fitness costs. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Sulbactam

In Vitro Pharmacodynamic Models

In vitro models are essential for characterizing the antimicrobial activity of sulbactam (B1307) and determining the key parameters that predict its therapeutic success.

Time-kill kinetic studies are performed to assess the rate and extent of bacterial killing by an antimicrobial agent over time. For sulbactam, these studies have demonstrated time-dependent bactericidal activity. nih.gov This means the efficacy of sulbactam is more dependent on the duration of exposure above a critical concentration rather than the peak concentration achieved.

In studies against β-lactamase-producing Enterococcus faecalis, sulbactam alone showed minimal independent activity. However, when combined with ampicillin (B1664943), it resulted in synergistic killing. nih.gov Similarly, against extensively drug-resistant (XDR) Acinetobacter baumannii, time-kill assays have been used to evaluate the synergistic and bactericidal activity of sulbactam in combination with other antibiotics like fosfomycin, amikacin, and meropenem (B701). nih.gov These studies measure the change in bacterial colony-forming units (CFU) per milliliter over a 24-hour period to determine if a combination is synergistic, indifferent, or antagonistic. nih.gov

Pharmacodynamic indices are crucial for linking drug exposure to antimicrobial effect. For β-lactam antibiotics like sulbactam, which exhibit time-dependent killing, the most important pharmacodynamic index is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). nih.govasm.orgucla.edu

Preclinical studies have consistently shown that %fT>MIC is the PK/PD index that best correlates with sulbactam's efficacy against A. baumannii in both in vitro and in vivo models. nih.govasm.org The magnitude of the %fT>MIC target required for a specific level of bacterial killing can vary depending on the infection site and the bacterial strain's resistance profile. For instance, in murine thigh and lung infection models, a static effect (no change in bacterial count) was achieved at %fT>MIC values of 21.0% and 20.4%, respectively. nih.gov To achieve a 1-log10 reduction in bacterial count, the required %fT>MIC was 32.9% in the thigh model and 24.5% in the lung model. nih.gov

Another pharmacodynamic index, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), is also considered, though it is generally more predictive for concentration-dependent antibiotics. ucla.edunih.govresearchgate.net For sulbactam, however, %fT>MIC remains the primary driver of its antibacterial activity. asm.orgresearchgate.net

Table 1: Sulbactam Pharmacodynamic Targets against A. baumannii in Murine Infection Models

| Efficacy Endpoint | %fT>MIC (Thigh Model) | %fT>MIC (Lung Model) |

|---|---|---|

| Static Effect | 21.0% | 20.4% |

| 1-log10 Kill | 32.9% | 24.5% |

| 2-log10 Kill | 43.6% | 29.3% |

| 3-log10 Kill | 57.3% | 37.3% |

Data sourced from a study on murine thigh and lung infection models. nih.gov

The hollow fiber infection model (HFIM) is a dynamic in vitro system that can simulate the pharmacokinetic profiles of drugs in humans, allowing for the study of drug exposures over extended periods. fibercellsystems.comnih.govevotec.com This model is particularly useful for investigating the PK/PD relationships of antimicrobials like sulbactam. nih.gov

HFIMs have been employed to determine the PK/PD targets for sulbactam against A. baumannii. asm.orgresearchgate.net In these models, bacteria are contained within a semi-permeable hollow fiber cartridge, and the drug concentration is manipulated in the surrounding medium to mimic human plasma or tissue concentrations. fibercellsystems.comevotec.comresearchgate.net This allows for precise determination of the %fT>MIC required for different levels of bacterial killing and for studying the emergence of resistance. fibercellsystems.com For example, in an HFIM study against a sulbactam-susceptible strain, a %T > MIC of 71.5% was associated with a 1-log10 reduction in bacterial count. researchgate.net The model has also been used to evaluate sulbactam in combination with other agents, such as ceftriaxone (B1232239) against Escherichia coli, to understand dynamic interactions. mdpi.com

One-compartment in vitro models are simpler dynamic systems used to evaluate the pharmacodynamics of antimicrobials. nih.gov These models, often referred to as chemostats, allow for the simulation of drug concentrations over time to determine the relationship between exposure and antibacterial effect. nih.gov They have been used to establish PK/PD targets for sulbactam, confirming that its activity is best described by the %fT>MIC index. nih.govasm.org These models have been instrumental in investigating the magnitude of fT > MIC associated with sulbactam efficacy by simulating human pharmacokinetic exposures. nih.gov

Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated, providing a basis for predicting its behavior in humans.

Pharmacokinetic studies of sulbactam in various animal models, including mice, rats, and dogs, have been conducted to characterize its absorption and distribution. nih.govnih.gov When administered intravenously in mice, sulbactam exhibits pharmacokinetic characteristics similar to ampicillin, with a half-life of approximately 50 minutes. nih.gov

The disposition of both ampicillin and sulbactam is often described by a two-compartment model. oup.comasm.orgnih.gov Studies in mice and dogs suggest that sulbactam is widely distributed in the extracellular fluid and into tissues, indicating rapid equilibration between the central (bloodstream) and peripheral compartments. nih.gov Pharmacokinetic studies have also demonstrated that sulbactam and ampicillin are generally delivered with equal efficiency to plasma and extravascular fluids. nih.gov The volume of distribution for sulbactam has been reported to be relatively low, consistent with its hydrophilic nature, which limits intracellular access. asm.org In lactating cows, after intramammary administration, sulbactam has been shown to be absorbed and maintain high concentrations in quarter milk. agriculturejournals.cz

Elimination and Half-Life in Preclinical Organism Models

The elimination and half-life of sulbactam have been characterized in several preclinical species, primarily demonstrating that it is rapidly cleared from the body. The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.

In mice, after intravenous administration, sulbactam exhibited a half-life of approximately 50 minutes. nih.gov Studies in rats have also shown rapid elimination. nih.gov Following the administration of an amoxicillin-sulbactam hybrid molecule, sulbactam was found to be rapidly absorbed and then quickly eliminated. nih.gov The total excretion rates in rats over 72 hours were 60.61 ± 2.13% in urine and 9.54 ± 0.26% in feces. nih.gov

Pharmacokinetic studies in sheep and neonatal calves also provide insight into sulbactam's disposition. In sheep, the intravenous elimination half-life of sulbactam was 0.74 ± 0.10 hours. nih.gov In neonatal calves, the intravenous elimination half-life was longer, at 2.24 ± 0.02 hours. nih.gov This variation across species highlights the importance of multi-species preclinical evaluation.

Table 1: Elimination Half-Life of Sulbactam in Preclinical Models

| Preclinical Organism | Route of Administration | Elimination Half-Life (t½) | Source |

|---|---|---|---|

| Mice | Intravenous | ~50 minutes | nih.gov |

| Sheep | Intravenous | 0.74 ± 0.10 hours | nih.gov |

| Neonatal Calves | Intravenous | 2.24 ± 0.02 hours | nih.gov |

Protein Binding in Preclinical Studies

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it affects the drug's distribution and availability to exert its pharmacological effect. Only the unbound fraction of the drug is typically active.

Preclinical data indicate that sulbactam exhibits a moderate degree of protein binding. Studies have reported a plasma protein binding estimate of 38% for sulbactam. researchgate.net Interspecies differences in plasma protein binding are a known phenomenon, with studies showing that drug compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice. mdpi.comrsc.orgresearchgate.net However, for many compounds, the binding characteristics in rats, rabbits, and monkeys are reasonably correlated with those in humans. mdpi.com Significant differences have been noted more frequently between humans and dogs or mice. mdpi.comresearchgate.net This variability underscores the need for careful selection of animal models to accurately predict human pharmacokinetics. mdpi.com

Table 2: Plasma Protein Binding of Sulbactam in Preclinical Context

| Parameter | Value | Source |

|---|---|---|

| Estimated Protein Binding | 38% | researchgate.net |

Drug Penetration into Specific Tissue Compartments (e.g., Epithelial Lining Fluid)

The effectiveness of an antimicrobial agent against respiratory tract infections depends on its ability to penetrate into the lung tissues and fluids at concentrations sufficient to inhibit or kill the pathogens. The epithelial lining fluid (ELF) is a key site of action for drugs targeting pulmonary infections.

Preclinical studies in murine pneumonia models have demonstrated the penetration of sulbactam into the ELF. nih.govnih.gov Following subcutaneous administration in mice, sulbactam was detected in the bronchoalveolar lavage (BAL) fluid, and its concentrations in the ELF were described by a one-compartment model with first-order elimination. nih.gov

The penetration of sulbactam into the ELF, relative to the free drug concentration in plasma, has been estimated. One model-derived estimate suggests an ELF penetration ratio of 86.0% for sulbactam, relative to free-drug plasma concentrations. researchgate.net This indicates efficient distribution of the unbound, active form of the drug into the lung's epithelial lining. Supportive pharmacokinetic studies have also shown that sulbactam is delivered with similar efficiency to both plasma and extravascular fluids. nih.gov

Table 3: Sulbactam Penetration into Epithelial Lining Fluid (ELF)

| Parameter | Finding | Source |

|---|---|---|

| ELF Penetration Ratio (relative to free-drug plasma concentrations) | 86.0% (model-derived) | researchgate.net |

| Murine Pneumonia Model | Sulbactam was detected in mouse BAL fluid following subcutaneous administration. | nih.gov |

Synergistic Interactions and Combination Strategies Involving Sulbactam

Enhancement of Beta-Lactam Antibiotic Activity

The primary role of sulbactam (B1307) in combination therapies is to inhibit β-lactamase enzymes, which are a major mechanism of resistance in many bacteria. By irreversibly binding to these enzymes, sulbactam restores the activity of its partner β-lactam antibiotic.

The combination of ampicillin (B1664943) and sulbactam is a well-established example of β-lactam/β-lactamase inhibitor synergy. Ampicillin, a penicillin-class antibiotic, is susceptible to hydrolysis by a wide range of β-lactamases. Sulbactam extends ampicillin's spectrum of activity to include many ampicillin-resistant strains that produce these enzymes. nih.gov

The combination is effective against bacteria such as Haemophilus influenzae, Escherichia coli, Klebsiella species, Staphylococcus aureus, Enterobacter species, and various anaerobes. nih.gov While the combination is widely used, it is important to note that in the context of Acinetobacter baumannii infections, the antibacterial effect is primarily attributed to the intrinsic activity of sulbactam itself rather than a synergistic effect with ampicillin. asm.orgresearchgate.net Studies have shown that sulbactam's activity against A. baumannii is mediated through the inhibition of essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3. asm.org

Cefoperazone (B1668861) is a third-generation cephalosporin with a broad spectrum of activity. However, its effectiveness can be compromised by β-lactamase-producing organisms. The addition of sulbactam restores and enhances cefoperazone's activity against many of these resistant pathogens. nbinno.com The combination of cefoperazone-sulbactam has demonstrated potent in-vitro activity against multidrug-resistant organisms (MDROs), including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, Pseudomonas aeruginosa, and carbapenem-resistant Acinetobacter baumannii (CRAB). nih.govdovepress.com

Research has shown that the ratio of cefoperazone to sulbactam can influence the combination's efficacy. Formulations with higher proportions of sulbactam (e.g., 1:1 or 1:2 ratios) exhibit greater in-vitro activity against many MDROs compared to the 2:1 ratio. nih.govdovepress.com This enhancement is particularly notable against ESBL-producing E. coli and K. pneumoniae, as well as CRAB. dovepress.com The synergy allows the combination to be effective against strains resistant to cefoperazone alone. nih.gov One study demonstrated that increasing the proportion of sulbactam in the combination led to a stepwise decrease in the minimum inhibitory concentrations (MICs) against A. baumannii, with the cefoperazone-sulbactam 1:3 combination showing the highest susceptibility rate at 91%. dovepress.com

| Organism Group | Cefoperazone Alone Susceptibility | Cefoperazone-Sulbactam (2:1) Susceptibility | Cefoperazone-Sulbactam (1:1) Susceptibility | Cefoperazone-Sulbactam (1:2) Susceptibility |

| ESBL-producing E. coli | 0% | 76.7% | 90% | 96.7% |

| ESBL-producing K. pneumoniae | 0% | 23.3% | 40% | 46.7% |

| Carbapenem-resistant A. baumannii | 0% | 26.7% | 63.3% | 73.3% |

| Carbapenem-resistant P. aeruginosa | 0% | 0% | 0% | 0% |

Data adapted from a 2018 in-vitro study on multidrug-resistant organisms. dovepress.com

Carbapenems, such as meropenem (B701) and imipenem (B608078), are often considered last-resort antibiotics for treating serious infections caused by MDROs. However, the emergence of carbapenem-resistant bacteria, particularly CRAB, has limited their utility. Sulbactam, due to its intrinsic activity against A. baumannii, can act synergistically with carbapenems to overcome this resistance.

Studies have demonstrated that the combination of meropenem and sulbactam exhibits significant synergy against biofilm-embedded CRAB, causing more damage to the biofilm architecture than either agent alone. asm.orgnih.gov For some clinical CRAB isolates, the meropenem-sulbactam combination showed a bactericidal effect more than 100-fold greater than the agents used alone. asm.orgnih.gov One study reported synergistic activity in 43% of CRAB isolates tested with the meropenem-sulbactam combination. researchgate.net Similarly, adding sulbactam to imipenem has been shown to enhance its activity against A. baumannii. nih.gov Research indicates that increasing the proportion of sulbactam relative to the partner β-lactam leads to a stepwise decrease in MICs and an increase in susceptibility rates. researchgate.net

| Antibiotic Combination (Ratio) | MIC₅₀ (mg/L) for A. baumannii | MIC₉₀ (mg/L) for A. baumannii | Susceptibility Rate |

| Imipenem Alone | 128 | 256 | 14.7% |

| Imipenem-Sulbactam (1:1) | 32 | 128 | 14.7% |

| Imipenem-Sulbactam (1:3) | 16 | 64 | 16.3% |

| Cefoperazone Alone | >256 | >256 | 7.0% |

| Cefoperazone-Sulbactam (1:1) | 16 | 64 | 40.0% |

| Cefoperazone-Sulbactam (1:3) | 2 | 16 | 91.0% |

| Ampicillin Alone | >256 | >256 | 7.7% |

| Ampicillin-Sulbactam (1:1) | 64 | 128 | 24.0% |

| Ampicillin-Sulbactam (1:3) | 16 | 64 | 58.3% |

Data derived from a 2021 study on 300 clinical isolates of A. baumannii. dovepress.com

Combinations with Novel Beta-Lactamase Inhibitors

The evolution of β-lactamases has necessitated the development of novel inhibitors with broader and more potent activity. Combining sulbactam with these new agents represents a promising strategy against highly resistant pathogens.

Sulbactam-durlobactam is a novel combination therapy specifically targeting infections caused by the Acinetobacter baumannii-calcoaceticus complex (ABC). nih.govtandfonline.com Durlobactam (B607225) is a broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases. researchwithrutgers.comnih.gov These are the primary enzymes responsible for sulbactam degradation in contemporary Acinetobacter isolates.

The mechanism of action involves durlobactam inhibiting these β-lactamases, thereby restoring the intrinsic antibacterial activity of sulbactam against the PBP1 and PBP3 proteins of A. baumannii. nih.govnih.gov This combination has demonstrated potent in-vitro activity against a global collection of clinical Acinetobacter isolates, including carbapenem-resistant (CRAB), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.govnih.gov Surveillance data shows that over 96% of CRAB isolates are susceptible to sulbactam-durlobactam. nih.gov The combination was approved by the US FDA in May 2023 for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible Acinetobacter isolates. nih.govtandfonline.com Resistance to sulbactam-durlobactam is infrequent and primarily associated with mutations in the gene encoding PBP3 or the acquisition of metallo-β-lactamases (MBLs), which are not inhibited by durlobactam. mdpi.com

Avibactam (B1665839) is another diazabicyclooctane β-lactamase inhibitor that, like durlobactam, is not hydrolyzed after binding to its target enzyme. frontiersin.org While commercially available in combination with ceftazidime, research has explored its synergistic potential with sulbactam against highly resistant A. baumannii.

Studies have shown that the sulbactam-avibactam combination displays significant synergistic and bactericidal activity against extensively drug-resistant (XDR) A. baumannii isolates, particularly those that produce class D carbapenemases (oxacillinases). nih.govnih.gov In one study of 127 XDR A. baumannii isolates, synergy with sulbactam/avibactam was demonstrated in 124 isolates, which subsequently showed MIC values of ≤4 mg/L. nih.govresearchgate.net Another study found that adding avibactam resulted in a ≥2-dilution decrease in sulbactam MICs for 89% of the resistant isolates tested. nih.gov This synergy was not observed in isolates that harbored metallo-β-lactamases, as avibactam is not active against these enzymes. nih.gov The combination effectively restores sulbactam's activity, offering a potential therapeutic avenue for infections caused by these challenging pathogens. jax.org

Molecular Basis of Combination Synergy

The potent synergy between sulbactam and ETX2514 stems from multiple complementary mechanisms of action, including enhanced binding to bacterial enzymes and the simultaneous inhibition of several critical targets.

Combined Binding Affinities and Interactions

ETX2514 is a potent inactivator of key β-lactamases found in A. baumannii. It effectively inhibits the chromosomal Acinetobacter-derived cephalosporinase (B13388198) (ADC) and various OXA enzymes. asm.orgnih.gov Kinetic studies have demonstrated its high efficiency in inhibiting purified OXA-58 and ADC-7 enzymes. asm.orgnih.govnih.gov For instance, the second-order rate constant (k₂/K) for the inhibition of ADC-7 and OXA-58 by ETX2514 has been measured at 1.0 ± 0.1 × 10⁶ M⁻¹s⁻¹ and 2.5 ± 0.3 × 10⁵ M⁻¹s⁻¹, respectively. asm.orgnih.govnih.gov

Structural studies have further elucidated the molecular interactions underpinning this potent inhibition. Cocrystallization of ETX2514 with OXA-24/40 revealed specific hydrogen bonding interactions between the inhibitor and key amino acid residues in the enzyme's active site, including R261, S219, and S128. asm.orgnih.gov These interactions contribute to the stable binding and effective inactivation of the β-lactamase, thereby protecting sulbactam from degradation.

Deactivation of Multiple Targets (e.g., Target Redundancy)

A crucial aspect of the sulbactam-ETX2514 synergy lies in its ability to engage multiple essential bacterial targets simultaneously. Sulbactam itself possesses intrinsic antibacterial activity against Acinetobacter species by binding to and inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are vital for bacterial cell wall synthesis. nih.govblogspot.comasm.org However, sulbactam does not effectively inhibit PBP2. blogspot.com

ETX2514 complements this activity by also targeting PBPs. nih.govresearchgate.net Studies have shown that ETX2514 inhibits PBP2 in A. baumannii. nih.govresearchgate.netblogspot.com This is supported by observations of morphological changes in the bacteria; treatment with ETX2514 causes cells to become spherical, a phenotype associated with PBP2 inhibition. oup.com Therefore, the combination of sulbactam and ETX2514 results in the deactivation of at least three essential PBP targets (PBP1, PBP2, and PBP3). researchgate.netblogspot.com This multi-target inhibition, coupled with the primary role of ETX2514 in inactivating β-lactamases, creates a powerful synergistic effect that is difficult for bacteria to overcome through single-point mutations. blogspot.com

Application of Combination Index (CI) Analysis (Chou-Talalay Method)

The synergy between sulbactam and ETX2514 has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). chemmethod.comchemmethod.com A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

In a study evaluating various sulbactam combinations, the sulbactam-ETX2514 pairing demonstrated robust and broad-spectrum synergy against different classes of β-lactamases. chemmethod.comchemmethod.com The analysis yielded CI values consistently below 1, confirming a synergistic interaction.

| Beta-Lactamase Class | Target Enzyme Example | Sulbactam-ETX2514 Combination Index (CI) |

| Class A | - | 0.77 |

| Class C | - | 0.74 |

| Class D | OXA-23 | 0.82 |

This table presents Combination Index (CI) values for Sulbactam-ETX2514 against different classes of β-lactamases, as determined by the Chou-Talalay method. A CI value < 1 indicates synergy. Data sourced from a 2024 study. chemmethod.comchemmethod.com

These findings quantitatively validate the strong synergistic relationship between sulbactam and ETX2514 across the most clinically relevant β-lactamase classes found in MDR A. baumannii. chemmethod.com

Augmented Antimicrobial Efficacy Against Multidrug-Resistant Organisms

Focus on Acinetobacter baumannii Complex (ABC)

The combination of sulbactam and ETX2514 has shown remarkable efficacy against multidrug-resistant Acinetobacter baumannii complex (ABC) isolates, including strains resistant to carbapenems (CRAB). chemmethod.comnih.gov The addition of a fixed concentration of ETX2514 significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam, restoring its potency against otherwise resistant strains. asm.orgnih.gov

In a study of 72 A. baumannii strains, many of which were MDR, the MIC₉₀ (the concentration required to inhibit 90% of isolates) for sulbactam alone was 32 mg/L. nih.gov When combined with ETX2514, the MIC₉₀ dropped to just 2 mg/L. nih.gov Similarly, the MIC₅₀ was reduced from 8 mg/L to 1 mg/L with the addition of ETX2514. nih.gov Another study involving 598 contemporary isolates of A. baumannii found the MIC₉₀ of sulbactam in the presence of ETX2514 to be 4 mg/L. researchgate.netoup.com This potent activity has been consistently demonstrated across large, globally diverse collections of MDR A. baumannii clinical isolates. nih.govmdpi.com

| Agent(s) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Sulbactam | 16 | 128 |

| Sulbactam-Durlobactam (ETX2514) | 0.5 | 4 |

This table shows the comparative in vitro activity of sulbactam alone versus the sulbactam-durlobactam combination against 141 carbapenem-resistant A. baumannii (CRAb) clinical isolates. Data sourced from a 2022 multicentre report from Italy. mdpi.com

Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Carbapenem-resistant Acinetobacter baumannii (CRAB) is designated as a critical priority pathogen, presenting a significant therapeutic challenge due to limited treatment options. nih.govoup.com Sulbactam, a β-lactamase inhibitor, possesses intrinsic antibacterial activity against A. baumannii through its ability to bind to essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are crucial for bacterial cell wall synthesis. nih.govnih.govnih.gov However, as a β-lactam, sulbactam is susceptible to hydrolysis by various β-lactamases produced by A. baumannii, including class A, C (ADC-type), and D (OXA-type) enzymes. nih.gov This vulnerability necessitates synergistic combination strategies to restore and enhance its efficacy against CRAB. nih.govnih.gov

The primary strategy to overcome this resistance is combining sulbactam with novel β-lactamase inhibitors that can protect it from degradation, allowing it to reach its PBP targets. nih.gov Additionally, combining sulbactam with other classes of antibiotics has been explored to achieve synergistic killing of these highly resistant bacteria. researchgate.net

Combination with Novel β-Lactamase Inhibitors

The development of new β-lactamase inhibitors (BLIs) has provided promising partners for sulbactam in combating CRAB. These combinations aim to restore sulbactam's inherent activity by neutralizing the bacterial β-lactamases.

Sulbactam-Durlobactam : Durlobactam is a novel diazabicyclooctane (DBO) inhibitor specifically developed to potently inhibit class A, C, and D β-lactamases, which are prevalent in CRAB. nih.govchemmethod.com By inhibiting these enzymes, durlobactam protects sulbactam from degradation, restoring its ability to saturate PBPs. nih.govnih.gov The combination of sulbactam with durlobactam has demonstrated potent in vitro activity against CRAB isolates, with one multicenter study in Italy reporting MIC₅₀ and MIC₉₀ values of 0.5 mg/L and 4 mg/L, respectively. nih.gov In a study analyzing synergy, the sulbactam-durlobactam combination showed superior synergy against Class D β-lactamases, with a Combination Index (CI) of 0.62, indicating a strong synergistic relationship. chemmethod.com The Infectious Diseases Society of America (IDSA) 2024 guidance lists sulbactam-durlobactam as a preferred agent for treating CRAB infections. idsociety.org

Sulbactam-Avibactam : Avibactam, another DBO inhibitor, is effective against class A and C β-lactamases and has some activity against certain class D enzymes. chemmethod.commdpi.com Studies have shown that avibactam can restore sulbactam's activity against CRAB. mdpi.com In one study of 187 multidrug-resistant Acinetobacter isolates, combining sulbactam with avibactam resulted in a decrease of at least two dilutions in sulbactam's MIC for 89% of the isolates. mdpi.com Specifically against OXA-producing strains, 91% (105 out of 116) had an MIC of ≤ 4 mg/L for the sulbactam/avibactam combination. mdpi.com However, its synergy against class D enzymes can be limited, with one analysis showing a CI value of 1.09, suggesting a slightly antagonistic effect. chemmethod.com

Sulbactam-ETX2514 : ETX2514 is a novel BLI with broad-spectrum activity against class A, C, and D β-lactamases. chemmethod.com When combined with sulbactam, ETX2514 exhibits broad-spectrum synergy across all these β-lactamase classes (CI < 0.80). chemmethod.com Research suggests that in addition to β-lactamase inhibition, ETX2514 enhances antibacterial activity through PBP2 inhibition in A. baumannii. oup.com This dual mechanism likely contributes to the remarkable synergy observed. oup.com

The table below summarizes the synergistic activity of sulbactam in combination with novel β-lactamase inhibitors against CRAB isolates.

| Combination | Target β-Lactamase Classes | Synergy Findings | Reference |

|---|---|---|---|

| Sulbactam + Durlobactam | A, C, D (potent) | Superior synergy against Class D (OXA) enzymes (CI = 0.62). Restores sulbactam susceptibility. | chemmethod.com |

| Sulbactam + Avibactam | A, C, some D | Restored sulbactam activity in 89% of MDR isolates. Limited synergy against Class D enzymes (CI = 1.09). | chemmethod.commdpi.com |

| Sulbactam + ETX2514 | A, C, D | Broad-spectrum synergy across all classes (CI < 0.80). | chemmethod.com |

| Sulbactam + Relebactam | A, C | Restored sulbactam susceptibility in 40% of MDR isolates. Less effective than avibactam. | mdpi.com |

Combination with Other Antibiotics

Pairing sulbactam with other antimicrobial agents is another key strategy against CRAB, leveraging different mechanisms of action to achieve synergistic killing.

With Carbapenems : The combination of sulbactam with carbapenems like meropenem has shown significant synergistic potential. nih.govnih.gov In a study using a checkerboard assay on 80 CRAB isolates, the combination of meropenem and sulbactam demonstrated synergy in 66.25% of cases, with an additional 25% showing an additive effect. nih.govnih.gov Another study found a synergistic effect in 43% of isolates with the meropenem-sulbactam combination. nih.gov

With Polymyxins : Combinations with polymyxins, such as colistin, have been investigated, though results can be conflicting. nih.gov One study found that the combination of polymyxin B and sulbactam exhibited the highest rate of synergy (82.35%) among several tested combinations against CRAB. frontiersin.org However, another analysis reported antagonism in 6.66% of isolates when sulbactam was combined with colistin. nih.gov Despite this, clinical studies have often shown sulbactam-based regimens to have comparable or more favorable outcomes regarding clinical cure and mortality compared to polymyxin-based treatments for CRAB pneumonia. nih.govoup.com

With Tetracyclines : Minocycline and tigecycline have been tested in combination with sulbactam. One study found that sulbactam combined with minocycline was the most active dual combination against isolates producing both OXA-23 and NDM carbapenemases, resulting in a significant reduction in bacterial count (≥ 2 log₁₀ kill). nih.gov Synergy has also been demonstrated in 27% of isolates tested with a tigecycline-sulbactam combination. nih.gov

With Cefiderocol : The combination of sulbactam with the novel siderophore cephalosporin, cefiderocol, has shown promise in in vitro studies. nih.gov A time-kill curve assay demonstrated significant synergistic activity for this combination against both cefiderocol-susceptible and cefiderocol-resistant CRAB isolates. nih.gov

The following table summarizes the findings of studies on sulbactam in combination with other classes of antibiotics against CRAB.

| Combination | Study Type | Key Findings | Reference |

|---|---|---|---|

| Sulbactam + Meropenem | In vitro (Checkerboard) | Synergy observed in 66.25% of 80 CRAB isolates. | nih.gov |

| Sulbactam + Meropenem | In vitro (Etest) | Synergy demonstrated in 43% of MDR A. baumannii isolates. | nih.gov |

| Sulbactam + Polymyxin B | In vitro (Checkerboard) | Highest synergistic effect (82.35%) among tested combinations. | frontiersin.org |

| Sulbactam + Minocycline | In vitro (Time-kill) | Most active dual combination against dual carbapenemase-producers (OXA-23 + NDM), with ≥ 2 log₁₀ kill. | nih.gov |

| Sulbactam + Tigecycline | In vitro (Etest) | Synergy demonstrated in 27% of MDR A. baumannii isolates. | nih.gov |

| Sulbactam + Cefiderocol | In vitro (Time-kill) | Significant synergistic activity against both cefiderocol-susceptible and -resistant CRAB. | nih.gov |

Analytical Methodologies for Sulbactam Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of sulbactam (B1307) sodium. These methods offer high resolution and sensitivity, allowing for the simultaneous determination of sulbactam and co-administered drugs, as well as the separation of related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of sulbactam sodium. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. Due to the polar nature of sulbactam, ion-pairing reagents such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) are often incorporated into the mobile phase to improve retention and peak shape. researchgate.netddtjournal.net

Detection is most commonly performed using an ultraviolet (UV) detector, with wavelengths typically set between 210 nm and 230 nm. nih.govshimadzu.comeurekaselect.com These methods have been validated for parameters including linearity, accuracy, precision, and robustness, proving their suitability for routine quality control analysis. scispace.comorientjchem.org For instance, a method for the simultaneous estimation of ampicillin (B1664943) sodium and sulbactam sodium achieved separation on an Inertsil C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. orientjchem.org The retention times for sulbactam sodium and ampicillin sodium were found to be 4.33 minutes and 5.86 minutes, respectively. orientjchem.org

Below is a table summarizing various HPLC methods used for the analysis of sulbactam sodium in combination with other drugs.

| Co-analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Sulbactam Retention Time (min) |

| Cefuroxime (B34974) Sodium | ACE C18 | 0.002 M TBAH in phosphate (B84403) buffer-acetonitrile (86:14 v/v, pH 3.7) | 1.0 | 210 | 3.2 |

| Ampicillin Sodium | Inertsil C18 | Acetonitrile: Ammonium acetate buffer pH 6.0 (17:83 v/v) | 1.0 | Not Specified | 4.33 |

| Ceftriaxone (B1232239) Sodium | Hypersil ODS C-18 | Acetonitrile: TBAH pH 7.0 (70:30 v/v) | 1.5 | 220 | Not Specified |

| Meropenem (B701) | HyperSil C18 | Water with 0.2% triethylamine (B128534) and Acetonitrile pH 6.0 (80:20 v/v) | 1.0 | 225 | Not Specified |

| Piperacillin Sodium | Diamonsil C18 | Methanol: 0.01 M TBAH (50:50 v/v) | 1.0 | 220 | Not Specified |

Table compiled from multiple sources. researchgate.netresearchgate.netnih.govscispace.comorientjchem.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). researchgate.net This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. austinpublishinggroup.com For sulbactam sodium analysis, UPLC methods offer the key advantages of reduced run times and lower solvent consumption, making them both efficient and environmentally friendly. researchgate.netaustinpublishinggroup.com

A UPLC method was developed for the simultaneous quantitative analysis of ampicillin sodium and sulbactam sodium in a commercial formulation. cankaya.edu.trresearchgate.net The separation was achieved on an Acquity UPLC BEH Phenyl column using a mobile phase of acetonitrile and 0.1 M ammonium carbonate (70:30, v/v). researchgate.net The method demonstrated linearity over a concentration range of 10-80 μg/mL for sulbactam sodium. researchgate.net The enhanced speed and sensitivity of UPLC make it a powerful tool for high-throughput screening and quality control in the pharmaceutical industry. researchgate.net

| Co-analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (Sulbactam) |

| Ampicillin Sodium | Acquity UPLC BEH Phenyl (100 mm x 1.0 mm, 1.7 µm) | Acetonitrile: 0.1 M (NH₄)₂CO₃ (70:30, v/v) with triethylamine | 1.0 | 220 | 10-80 µg/mL |

Table based on a developed UPLC method. researchgate.net

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For sulbactam sodium, several stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. eurekaselect.comscilit.com

These methods are established by subjecting the drug substance to forced degradation under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, and thermal stress. ddtjournal.net The developed chromatographic method must be able to resolve the principal peak of sulbactam sodium from any peaks corresponding to the degradation products. For example, a stability-indicating RP-HPLC method for cefuroxime sodium and sulbactam sodium demonstrated that the drugs were effectively separated from degradation products formed under hydrolytic and oxidative conditions. ddtjournal.net The specificity of these methods proves their utility in assessing the stability of sulbactam sodium in pharmaceutical formulations and for determining shelf-life. eurekaselect.comscilit.com

| Stress Condition | Observation | Method Capability |

| Acid Hydrolysis | Degradation of Sulbactam Sodium observed. | The method successfully separated the intact drug peak from degradation product peaks. |

| Base Hydrolysis | Degradation of Sulbactam Sodium observed. | The method successfully separated the intact drug peak from degradation product peaks. |

| Oxidative (H₂O₂) | Degradation of Sulbactam Sodium observed. | The method successfully separated the intact drug peak from degradation product peaks. |

| Thermal Stress | Stable | No significant degradation was observed under the tested conditions. |

Summary of findings from a stability-indicating method development study. ddtjournal.net

The purity of a final drug product is dependent on the control of impurities throughout the manufacturing process. HPLC methods are crucial for monitoring the synthesis of sulbactam sodium, including the analysis of starting materials, intermediates, and potential by-products. researchgate.net Traditional synthesis routes may start from 6-aminopenicillanic acid (6-APA). google.com

Analytical methods are designed to separate sulbactam from its precursors and known impurities. A rapid HPLC assay was developed for the simultaneous determination of sulbactam and its synthesis precursors in just 2.5 minutes using a gradient elution mode. researchgate.net Furthermore, specific methods are used to identify and quantify related substances and degradation products in the final injectable dosage forms, ensuring the product meets stringent quality standards. researchgate.netresearchgate.net For instance, an RP-HPLC gradient elution method was successful in separating sulbactam sodium and ampicillin sodium from their respective alkaline degradation products and other related impurities. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer simpler and more economical alternatives to chromatography for the quantification of sulbactam sodium, especially in finished pharmaceutical products.

UV spectrophotometry is a straightforward and rapid analytical technique used for the quantitative analysis of sulbactam sodium. The method relies on the principle that the drug absorbs UV radiation at a specific wavelength (λmax). For simultaneous determination in combination products, various spectrophotometric techniques can be employed, such as multi-component analysis or derivative spectroscopy. sphinxsai.com

One study developed a multi-component method for the simultaneous estimation of ceftriaxone sodium and sulbactam sodium. sphinxsai.com The analysis was based on the determination of sulbactam sodium at its λmax of 259 nm in 0.1M sodium hydroxide, with a linear concentration range of 2-10 µg/mL. sphinxsai.com Another approach for analyzing sulbactam in the presence of ampicillin involved using first- and second-derivative spectra in 0.1 N sodium hydroxide, which allows for the determination of each drug without interference from the other. researchgate.net

To enhance sensitivity and specificity, especially in complex matrices like plasma, a derivatization step can be introduced. Sulbactam can be derivatized with imidazole, which shifts its maximum absorbance to a longer wavelength of 313 nm, thereby reducing interference from endogenous components. researchgate.net

| Method Type | Co-analyte | Solvent / Medium | λmax for Sulbactam (nm) | Linearity Range (Sulbactam) |

| Multi-Component Analysis | Ceftriaxone Sodium | 0.1M Sodium Hydroxide | 259 | 2-10 µg/mL |

| Simultaneous Equation | Cefotaxime Sodium | 0.1M Potassium Hydroxide | 260.2 | 2.5-15 µg/mL |

| Pre-column Derivatization | Not Applicable (in plasma) | Imidazole Reagent | 313 | Not Specified |

Table compiled from multiple sources. sphinxsai.comresearchgate.netsphinxsai.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for the identification and characterization of sulbactam sodium by identifying its key functional groups. When subjected to infrared radiation, the covalent bonds within the sulbactam molecule vibrate at specific frequencies, resulting in a unique spectral fingerprint.

In solid-state analysis, characteristic absorption bands confirm the presence of the core structural components of sulbactam. A prominent and well-resolved band for the carbonyl (C=O) group of the β-lactam ring is a key identifier. Another significant absorption is the ring torsion band, which provides further structural confirmation. researchgate.net A study on cefoperazone-sulbactam mixtures identified a characteristic ring torsion band for sulbactam at 1124 cm⁻¹. researchgate.net

The table below summarizes the principal FT-IR absorption peaks for sulbactam, which are crucial for its qualitative analysis.

Table 1: Characteristic FT-IR Absorption Bands for Sulbactam

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1715 | C=O (Carbonyl) Stretch |

| 1124 | Ring Torsion |

Data sourced from a study on cefoperazone-sulbactam mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of sulbactam, particularly for detecting trace amounts in complex biological matrices such as human plasma. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

The methodology typically involves a simple protein precipitation step to prepare the plasma sample, followed by chromatographic separation. nih.govresearchgate.net Mass spectrometry analysis is often performed in negative ionization mode using multiple reaction monitoring (MRM). researchgate.net In MRM, a specific precursor ion (the ionized sulbactam molecule) is selected and fragmented, and a resulting characteristic product ion is monitored for detection and quantification. This process ensures high selectivity and minimizes interference from other components in the matrix. researchgate.net

Various LC-MS/MS methods have been developed and validated, demonstrating high sensitivity with low limits of quantitation (LLOQ). nih.govnih.gov For instance, one validated method established an LLOQ of 0.25 µg/mL for sulbactam in human plasma, while another reported a sensitivity of 0.20 µg/mL. nih.govresearchgate.net

Table 2: LC-MS/MS Parameters for Sulbactam Trace Analysis in Human Plasma

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantitation (LLOQ) (µg/mL) |

|---|---|---|---|

| Sulbactam | 231.9 | 187.8 | 0.25 |

| Sulbactam | 232.1 | 140.0 | 0.02 |

Data compiled from multiple validated LC-MS/MS methods. ajpaonline.comresearchgate.net

Microbiological Assay Methods for Susceptibility Determination

Microbiological assays are essential for determining the in vitro activity of antimicrobial agents against bacterial pathogens. For sulbactam, which is typically used in combination with a β-lactam antibiotic, these methods establish the susceptibility of microorganisms to the combined formulation. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and accuracy. asm.orgiacld.comnih.org.pk

Agar (B569324) Diffusion Techniques

The agar diffusion test, commonly known as the Kirby-Bauer test, is a widely used method for determining bacterial susceptibility to antimicrobials. libretexts.orgmaricopa.edu The procedure involves inoculating a standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a uniform lawn of growth. hardydiagnostics.com

Paper disks impregnated with a specific concentration of the antimicrobial agent (e.g., ampicillin-sulbactam or sulbactam-durlobactam) are then placed on the agar surface. hardydiagnostics.comresearchgate.net During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. libretexts.org

The diameter of this zone is measured in millimeters and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint criteria provided by standards organizations like the CLSI. maricopa.edu For the combination of sulbactam-durlobactam (10/10 µg disk), a quality control zone diameter range of 24–30 mm has been established for the reference strain Acinetobacter baumannii NCTC 13304. researchgate.netnih.gov

Table 3: Example of Disk Diffusion Quality Control Parameters

| Quality Control Strain | Antimicrobial Agent (Disk Content) | Acceptable Zone Diameter Range (mm) |

|---|---|---|

| A. baumannii NCTC 13304 | Sulbactam-Durlobactam (10/10 µg) | 24 - 30 |

Data sourced from CLSI-approved studies. researchgate.netnih.gov

Broth Microdilution Methods

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro. nih.gov This method is considered a reference standard for antimicrobial susceptibility testing. asm.orgclsi.org

The procedure involves preparing a series of twofold dilutions of the antimicrobial combination (e.g., sulbactam with a fixed concentration of an inhibitor) in a liquid growth medium within a 96-well microtiter plate. asm.orgresearchgate.net Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth (turbidity). The well with the lowest concentration of the antimicrobial agent showing no growth is recorded as the MIC. nih.gov

For sulbactam-containing combinations, specific testing conditions are recommended. For example, when testing sulbactam-durlobactam, a fixed concentration of 4 µg/mL of durlobactam (B607225) is used with doubling dilutions of sulbactam. asm.orgresearchgate.net Quality control is maintained by regularly testing reference strains. For A. baumannii NCTC 13304, the acceptable MIC quality control range for sulbactam-durlobactam is 0.5/4 to 2/4 µg/mL. asm.orgnih.gov

Table 4: Example of Broth Microdilution Quality Control Parameters

| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

|---|---|---|

| A. baumannii NCTC 13304 | Sulbactam-Durlobactam | 0.5/4 - 2/4 |

Data sourced from CLSI-approved studies. asm.orgresearchgate.netnih.gov

Future Research Directions and Unanswered Questions

Design and Synthesis of Advanced Sulbactam (B1307) Derivatives and Analogues